![molecular formula C6H3F3N4 B580980 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine CAS No. 486460-20-2](/img/structure/B580980.png)
3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine
Overview
Description
3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine is a nitrogen-containing heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. This compound is known for its diverse biological activities, including antibacterial, antifungal, antidiabetic, and anticancer properties . It serves as a key pharmacophore in various drug discovery programs, making it a valuable scaffold for the development of new therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine typically involves the reaction of trifluoroacetimidoyl chlorides with hydrazine hydrate and benzene-1,3,5-triyl triformate . This multi-component reaction is carried out under mild conditions and provides the desired product in moderate to good yields . Another method involves the treatment of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine hydrochloride with isocyanates in the presence of triethylamine .
Industrial Production Methods
Industrial production methods for this compound often involve the use of ethanol, hydrazine hydrate, and 2-chloropyrazine . The reaction mixture is heated and refluxed, followed by the addition of methanesulfonic acid and trifluoroacetic anhydride . The final product is obtained through a series of purification steps, including reduced pressure concentration and separation of organic phases .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using hydrazine or other reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Hydrazine hydrate or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include various substituted triazolo[4,3-A]pyrazine derivatives, which exhibit enhanced biological activities .
Scientific Research Applications
3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Key pharmacophore in drugs for treating type II diabetes, cancer, and infectious diseases.
Industry: Utilized in the development of agrochemicals and functional materials.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine involves its interaction with specific molecular targets and pathways. For instance, in its role as an antibacterial agent, it inhibits the growth of bacteria by interfering with their cell wall synthesis . In cancer treatment, it induces apoptosis in cancer cells by up-regulating pro-apoptotic proteins and down-regulating anti-apoptotic proteins .
Comparison with Similar Compounds
Similar Compounds
Sitagliptin: A dipeptidyl peptidase-4 inhibitor used in the treatment of type II diabetes.
Simmiparib: An investigational anticancer agent.
CPL2009-0031: Another compound with similar pharmacophore used in drug discovery.
Uniqueness
3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine is unique due to its trifluoromethyl group, which significantly enhances its physicochemical and pharmacological properties . This group improves the compound’s stability, bioavailability, and ability to interact with biological targets .
Biological Activity
3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
- IUPAC Name : 3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride
- Molecular Formula : CHClFN
- Molecular Weight : 228.60 g/mol
- Appearance : White to light yellow powder or crystal
- Melting Point : 264 °C (decomposes)
Anticancer Properties
Research indicates that compounds related to the triazolo-pyrazine scaffold exhibit significant anticancer activity. A study on sulfonamide derivatives of pyrazolo[4,3-e][1,2,4]triazines demonstrated stronger cytotoxic effects than cisplatin on breast cancer cell lines (MCF-7 and MDA-MB-231). The mechanism involved increased apoptosis through the activation of caspases and modulation of key proteins such as p53 and Bax .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
3b | MCF-7 | <0.20 | Apoptosis via caspases |
3b | MDA-MB-231 | <0.21 | Autophagy induction |
The compound this compound has been proposed as a lead compound for further development due to its promising biological profile.
Antiviral Activity
In addition to anticancer properties, derivatives of triazolo-pyrazine have shown potential antiviral activity. A review highlighted various N-heterocycles that exhibit antiviral effects against several viruses by inhibiting viral replication or disrupting viral entry mechanisms .
Synthesis Methods
The synthesis of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine typically involves multi-step reactions starting from simpler precursors. The methods often include cyclization reactions that form the triazole ring and subsequent functionalization to introduce the trifluoromethyl group.
Case Study 1: Anticancer Efficacy
A recent study synthesized a series of pyrazolo[4,3-e][1,2,4]triazines and evaluated their anticancer efficacy. The most active compound exhibited an IC50 value lower than that of standard chemotherapeutics like cisplatin. The study concluded that these compounds could serve as novel agents in cancer therapy due to their selective cytotoxicity towards cancer cells while sparing normal cells .
Case Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship study revealed that modifications at specific positions on the triazole ring significantly influenced biological activity. For instance, introducing halogen substituents enhanced the potency against various cancer cell lines. This highlights the importance of chemical structure in determining biological efficacy and provides a pathway for rational drug design .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine, and how can reaction conditions be optimized?
The synthesis typically involves cyclization reactions. One method starts with 2-chloropyrazine treated with hydrazine hydrate, followed by cyclization using triethoxymethane at elevated temperatures (110–120°C) to form the triazole ring . Alternative approaches include palladium-catalyzed chemoselective monoarylation of hydrazides with 2-chloropyridine derivatives, followed by microwave-assisted dehydration in acetic acid to yield the fused triazolo-pyrazine core . Optimization requires controlling temperature, catalyst loading (e.g., 5 mol% Pd(OAc)₂), and solvent polarity to minimize side reactions.
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Key techniques include:
- ¹H/¹³C NMR : To verify ring fusion patterns and substituent positions (e.g., trifluoromethyl group at C3) .
- HPLC : Using a C18 column with UV detection (254 nm) and mobile phases like acetonitrile/water (0.1% H₃PO₄) to assess purity (>98%) .
- Mass spectrometry : To confirm molecular weight (e.g., 228.6 g/mol for the hydrochloride salt) .
Q. How does the trifluoromethyl group influence the compound’s physicochemical and biological properties?
The -CF₃ group enhances lipophilicity (measured via logP assays) and metabolic stability, improving membrane permeability and bioavailability. Comparative studies with non-fluorinated analogs show increased binding affinity to targets like c-Met kinase and DPP-4, likely due to hydrophobic interactions and electron-withdrawing effects .
Advanced Research Questions
Q. What strategies address chemoselectivity challenges in synthesizing triazolo-pyrazine derivatives?
Palladium-catalyzed methods enable selective functionalization at the terminal nitrogen of hydrazides, avoiding undesired regioisomers. Ligand selection (e.g., Xantphos) and controlled stoichiometry of aryl halides are critical. Microwave-assisted cyclization further improves yield (70–85%) and reduces reaction times .
Q. How can structure-activity relationship (SAR) studies guide the design of bioactive derivatives?
SAR studies involve:
- Substituent variation : Introducing halogens (e.g., Cl at C6) or alkyl groups (e.g., methyl at C7) to modulate antitumor or antimicrobial activity .
- Ring saturation : 5,6,7,8-Tetrahydro derivatives exhibit distinct pharmacological profiles due to conformational rigidity .
- Bioisosteric replacement : Replacing the pyrazine ring with pyridazine enhances anticonvulsant activity in rodent models .
Q. How should researchers resolve contradictions in bioactivity data across derivatives?
Conflicting results (e.g., antimicrobial vs. antitumor activity) require:
- Comparative assays : Standardized protocols (e.g., MIC for antimicrobials, MTT for cytotoxicity) under identical conditions .
- Structural analysis : X-ray crystallography or DFT calculations to correlate electronic/steric effects with activity .
- Target profiling : Kinase inhibition screens or molecular docking against enzymes like 14-α-demethylase .
Q. What computational methods predict the compound’s interaction with biological targets?
Molecular docking (e.g., AutoDock Vina) and MD simulations model binding to targets like DPP-4 or c-Met kinase. Key steps:
- Protein preparation : Retrieve PDB structures (e.g., 3LD6 for 14-α-demethylase) and optimize protonation states .
- Grid generation : Focus on active sites (e.g., S1 pocket of DPP-4 for diabetes therapeutics) .
- Free energy calculations : MM-GBSA to rank derivatives by binding affinity .
Q. What purification techniques optimize yield and purity for scaled synthesis?
- Liquid-liquid extraction : Use ethyl acetate/water with NaOH to isolate the free base from hydrochloride salts .
- Column chromatography : Silica gel with gradients of ethyl acetate/hexane (30→70%) to remove byproducts .
- Recrystallization : Ethanol/water mixtures improve crystalline purity (>99%) for X-ray studies .
Properties
IUPAC Name |
3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N4/c7-6(8,9)5-12-11-4-3-10-1-2-13(4)5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRYGAGDPASJQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2C(F)(F)F)C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652226 | |
Record name | 3-(Trifluoromethyl)[1,2,4]triazolo[4,3-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60652226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
486460-20-2 | |
Record name | 3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=486460-20-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Trifluoromethyl)[1,2,4]triazolo[4,3-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60652226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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